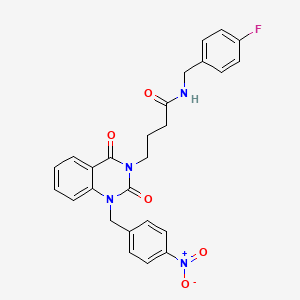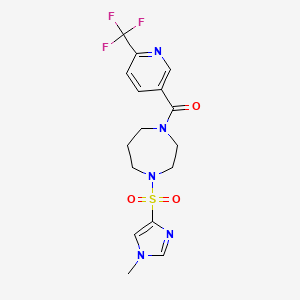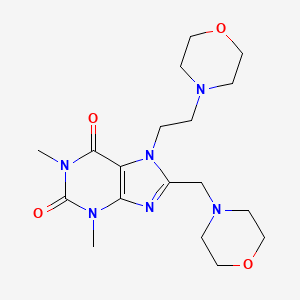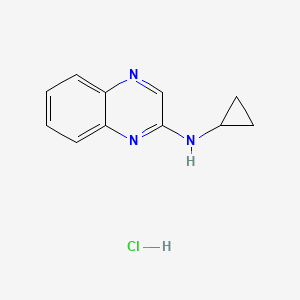
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C26H23FN4O5 and its molecular weight is 490.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide and its derivatives are primarily explored in the realm of chemical synthesis, highlighting their potential in forming complex molecular structures. A study demonstrated the formation of diverse polycyclic spirooxindoles through a three-component reaction involving isoquinolinium salts, isatins, and malononitrile, showcasing the compound's utility in synthesizing spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] with high diastereoselectivity (Jing Sun et al., 2017).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the compound's derivatives have been investigated for their therapeutic potential. For instance, the 2,4-diaminoquinazoline series, including structures related to this compound, was evaluated as inhibitors of Mycobacterium tuberculosis growth, identifying key structural features essential for activity and demonstrating bactericidal activity against both replicating and non-replicating M. tuberculosis (J. Odingo et al., 2014).
Biomolecular Interactions
Research into biomolecular interactions has also benefited from derivatives of this compound. For example, studies on the control of redox reactions on lipid bilayer surfaces by membrane dipole potential employed derivatives like NBD-labeled lipids, which include structures similar to this compound, to investigate fluorescence properties and reactions indicative of probe positioning and environmental sensitivity within membranes (J. I. Alakoskela & P. Kinnunen, 2001).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the reaction of 4-nitrobenzaldehyde with 3,4-dihydro-2H-pyran to form 4-nitrobenzyl-3,4-dihydro-2H-pyran. This intermediate is then reacted with 2-aminobenzamide to form 1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamide. The final step involves the reaction of this intermediate with 4-fluorobenzylamine and butyryl chloride to form the target compound.", "Starting Materials": [ "4-nitrobenzaldehyde", "3,4-dihydro-2H-pyran", "2-aminobenzamide", "4-fluorobenzylamine", "butyryl chloride" ], "Reaction": [ "Step 1: Reaction of 4-nitrobenzaldehyde with 3,4-dihydro-2H-pyran in the presence of a Lewis acid catalyst to form 4-nitrobenzyl-3,4-dihydro-2H-pyran.", "Step 2: Reaction of 4-nitrobenzyl-3,4-dihydro-2H-pyran with 2-aminobenzamide in the presence of a base to form 1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamide.", "Step 3: Reaction of 1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-carboxamide with 4-fluorobenzylamine and butyryl chloride in the presence of a base to form N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide." ] } | |
Numéro CAS |
899901-68-9 |
Formule moléculaire |
C26H23FN4O5 |
Poids moléculaire |
490.491 |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-4-[1-[(4-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C26H23FN4O5/c27-20-11-7-18(8-12-20)16-28-24(32)6-3-15-29-25(33)22-4-1-2-5-23(22)30(26(29)34)17-19-9-13-21(14-10-19)31(35)36/h1-2,4-5,7-14H,3,6,15-17H2,(H,28,32) |
Clé InChI |
GXAOUTQIHZKILB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=C(C=C4)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-methoxybenzamido)-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2879593.png)
![1-[(3,4-Dimethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2879594.png)


![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-3-carboxamide](/img/structure/B2879598.png)
![1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2879599.png)

![1-[1-(3-phenylpropanoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2879606.png)
![N-(4-isopropylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2879607.png)

![4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2879609.png)

![1-[5-(2-Chlorophenyl)-2-thienyl]ethanone](/img/structure/B2879613.png)